molecular formula C10H10N2O4 B3125383 3-Isopropyl-6-nitro-1,3-benzoxazol-2-one CAS No. 32418-08-9

3-Isopropyl-6-nitro-1,3-benzoxazol-2-one

Cat. No. B3125383
CAS RN: 32418-08-9
M. Wt: 222.2 g/mol
InChI Key: PCJXQVJIUFVRTH-UHFFFAOYSA-N
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Description

“3-Isopropyl-6-nitro-1,3-benzoxazol-2-one” is a chemical compound with the CAS Number: 32418-08-9 . It has a molecular weight of 222.2 and its IUPAC name is 3-isopropyl-6-nitrobenzo[d]oxazol-2(3H)-one . The compound contains a total of 27 bonds, including 17 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aromatic), and 1 nitro group (aromatic) .


Molecular Structure Analysis

The InChI code for “3-Isopropyl-6-nitro-1,3-benzoxazol-2-one” is 1S/C10H10N2O4/c1-6(2)11-8-4-3-7(12(14)15)5-9(8)16-10(11)13/h3-6H,1-2H3 . This indicates that the compound has a benzoxazole core with a nitro group at the 6-position and an isopropyl group at the 3-position .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 222.2 . It is recommended to be stored in a refrigerator .

Scientific Research Applications

Lipophilicity Studies of Benzoxazole Derivatives

Research has explored the lipophilicity of various 1,3-benzoxazol-2(3H)-ones, including nitro derivatives, by employing reversed-phase thin-layer chromatography. This study aids in understanding the hydrophobic characteristics of these compounds, which is crucial for drug development and material science applications. It highlights the differences in lipophilicity between isomeric benzoxazoles, providing insights into their molecular interactions and behavior in biological systems (Skibiński, Sławik, & Kaczkowska, 2011).

Antitubercular Potential

Another study focused on the reaction of potassium 2-benzoxazole sulfonate and its nitro derivatives to create compounds with potential antitubercular actions. This research is part of the ongoing effort to discover new treatments for tuberculosis, showcasing the relevance of benzoxazole derivatives in medicinal chemistry (Sycheva, Kiseleva, & Shchukina, 1967).

Non-linear Optics Applications

The crystal and molecular structures of two isomeric benzoxazoles with nitro groups were investigated for their potential in non-linear optics. This study provides foundational knowledge for the development of materials with specific optical properties, useful in the field of photonics and information technology (Centore, Ciajolo, & Tuzi, 1996).

Photochromic Properties

Research on 2-(3-Nitro-2-pyridylmethyl)benzazoles examined their photochromic properties, which are significant for creating materials that change color in response to light exposure. These findings are applicable in developing smart materials, sensors, and information storage technologies (Zakhs, Ponyaev, Subbotina, & El'tsov, 2001).

Antimicrobial Activity

A study on newly synthesized benzoxazole derivatives evaluated their antimicrobial activities against a variety of pathogens, including Mycobacterium tuberculosis. This research contributes to the ongoing search for new antimicrobial agents, emphasizing the role of benzoxazole derivatives in combating infections (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016).

Environmental Degradation Studies

Pantoea ananatis was shown to convert MBOA into a nitro-benzoxazolin-2(3H)-one derivative, illustrating the environmental degradation pathways of benzoxazole-related compounds. This research helps understand how such compounds break down in nature, which is crucial for environmental protection and agricultural practices (Schulz et al., 2018).

properties

IUPAC Name

6-nitro-3-propan-2-yl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-6(2)11-8-4-3-7(12(14)15)5-9(8)16-10(11)13/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJXQVJIUFVRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201253155
Record name 3-(1-Methylethyl)-6-nitro-2(3H)-benzoxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropyl-6-nitro-1,3-benzoxazol-2-one

CAS RN

32418-08-9
Record name 3-(1-Methylethyl)-6-nitro-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32418-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methylethyl)-6-nitro-2(3H)-benzoxazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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